2-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
This compound features a 6-bromo-substituted indole core linked via an acetamide bridge to a 5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene moiety. The E-configuration at the thiadiazole ring’s 2-position ensures planar geometry, which may enhance binding interactions with biological targets. The bromine atom at position 6 of the indole could act as a halogen bond donor, while the methoxymethyl group on the thiadiazole improves solubility compared to purely hydrophobic substituents .
Properties
Molecular Formula |
C14H13BrN4O2S |
|---|---|
Molecular Weight |
381.25 g/mol |
IUPAC Name |
2-(6-bromoindol-1-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C14H13BrN4O2S/c1-21-8-13-17-18-14(22-13)16-12(20)7-19-5-4-9-2-3-10(15)6-11(9)19/h2-6H,7-8H2,1H3,(H,16,18,20) |
InChI Key |
VTOXGXMYPNKPHJ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
Disconnection Strategy
The target molecule can be disconnected into three key building blocks:
- 6-bromo-1H-indole
- A reactive acetamide intermediate (such as chloroacetyl chloride)
- 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine
The primary synthetic challenges involve:
- Selective bromination of the indole ring at position 6
- N-alkylation of the indole nitrogen with an appropriate acetamide unit
- Construction of the methoxymethyl-substituted thiadiazole ring
- Formation of the acetamide linkage
Preparation Methods
Method 1: Sequential Functionalization Approach
This method involves the stepwise construction of the target molecule, beginning with the preparation of 6-bromo-1H-indole, followed by N-alkylation with a suitable acetamide unit, and finally coupling with the thiadiazole component.
Preparation of 6-bromo-1H-indole
The synthesis of 6-bromo-1H-indole can be achieved through selective bromination of indole. The regioselective bromination at position 6 requires careful control of reaction conditions:
Indole + N-bromosuccinimide (NBS) → 6-bromo-1H-indole
Reaction conditions:
- Solvent: THF or dichloromethane
- Temperature: 0-5°C
- Reaction time: 4-6 hours
- Catalyst: Silver trifluoroacetate (to enhance regioselectivity)
The bromination is typically performed at low temperatures to favor the 6-position over other possible bromination sites. Purification can be achieved through column chromatography using hexane:ethyl acetate gradients.
N-alkylation of 6-bromo-1H-indole
N-alkylation of the 6-bromo-1H-indole with chloroacetyl chloride provides the key intermediate 2-(6-bromo-1H-indol-1-yl)acetyl chloride:
6-bromo-1H-indole + ClCH₂COCl → 2-(6-bromo-1H-indol-1-yl)acetyl chloride
Reaction conditions:
- Base: Potassium carbonate or triethylamine
- Solvent: DMF or acetone
- Temperature: 0°C to room temperature
- Reaction time: 12-24 hours
This reaction proceeds via nucleophilic substitution, with the indole nitrogen acting as the nucleophile.
Synthesis of 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine
The thiadiazole component can be prepared through several routes. One effective method involves the cyclization of thiosemicarbazide derivatives:
HCOOCH₃ + NH₂NHCSNH₂ → NH₂CONHNH₂ → 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine
Reaction conditions:
- Cyclization agent: Phosphorus oxychloride (POCl₃)
- Solvent: Toluene or xylene
- Temperature: Reflux (110-140°C)
- Reaction time: 4-8 hours
The cyclization step is crucial for forming the thiadiazole ring structure.
Final Coupling Reaction
The final step involves coupling 2-(6-bromo-1H-indol-1-yl)acetyl chloride with 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine:
2-(6-bromo-1H-indol-1-yl)acetyl chloride + 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine →
2-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Reaction conditions:
- Base: Triethylamine or DIPEA
- Solvent: Dichloromethane or DMF
- Temperature: 0°C to room temperature
- Reaction time: 12-24 hours
The coupling typically involves nucleophilic attack of the thiadiazole amine on the acetyl chloride.
Method 2: Convergent Synthesis Approach
In this alternative approach, the indole and thiadiazole components are separately functionalized before being joined in a final coupling step.
Preparation of 2-(6-bromo-1H-indol-1-yl)acetic acid
This intermediate can be prepared through a two-step process:
Step 1: 6-bromo-1H-indole + BrCH₂COOEt → Ethyl 2-(6-bromo-1H-indol-1-yl)acetate
Step 2: Ethyl 2-(6-bromo-1H-indol-1-yl)acetate + NaOH → 2-(6-bromo-1H-indol-1-yl)acetic acid
Reaction conditions for Step 1:
- Base: Potassium carbonate or cesium carbonate
- Solvent: DMF or acetone
- Temperature: Room temperature
- Reaction time: 8-12 hours
Reaction conditions for Step 2:
- Base: Sodium hydroxide (1-2 M)
- Solvent: Methanol/water mixture
- Temperature: Room temperature to 50°C
- Reaction time: 2-4 hours
This two-step procedure avoids the use of highly reactive acid chlorides.
Activation of 2-(6-bromo-1H-indol-1-yl)acetic acid
The carboxylic acid intermediate is activated using coupling reagents to enhance reactivity toward amines:
2-(6-bromo-1H-indol-1-yl)acetic acid + Coupling reagent → Activated ester/acid
Common coupling reagents and conditions:
- EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole)
- HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
- Solvent: DMF or DCM
- Temperature: 0°C to room temperature
- Reaction time: 1-2 hours
This activation step is crucial for efficient amide bond formation in the subsequent step.
Coupling with 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine
The activated acid is coupled with the thiadiazole amine component:
Activated 2-(6-bromo-1H-indol-1-yl)acetic acid + 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine →
this compound
Reaction conditions:
- Base: DIPEA or triethylamine (2-3 equivalents)
- Solvent: DMF or dichloromethane
- Temperature: Room temperature
- Reaction time: 12-24 hours
This coupling reaction forms the critical amide bond connecting the two heterocyclic systems.
Method 3: Thiadiazole-First Approach
This alternative method begins with the functionalization of the thiadiazole component before coupling with the indole moiety.
Preparation of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]chloroacetamide
The thiadiazole component is first reacted with chloroacetyl chloride:
5-(methoxymethyl)-1,3,4-thiadiazol-2-amine + ClCH₂COCl →
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]chloroacetamide
Reaction conditions:
- Base: Triethylamine (1.5 equivalents)
- Solvent: Dioxane or dichloromethane
- Temperature: 0°C to room temperature
- Reaction time: 4-8 hours
This reaction is similar to the procedure described for 2-Chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide synthesis.
Coupling with 6-bromo-1H-indole
The chloroacetamide derivative is then coupled with 6-bromo-1H-indole through nucleophilic substitution:
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]chloroacetamide + 6-bromo-1H-indole →
this compound
Reaction conditions:
- Base: Potassium carbonate (2-3 equivalents)
- Solvent: DMF
- Temperature: 60-80°C
- Reaction time: 12-24 hours
This approach offers the advantage of working with a preformed acetamide unit.
Optimization of Synthetic Routes
Key Parameters Affecting Yield and Purity
Table 1: Critical Parameters for Optimizing the Synthesis
| Parameter | Range | Optimal Condition | Effect on Synthesis |
|---|---|---|---|
| Bromination temperature | -10 to 25°C | 0-5°C | Controls regioselectivity |
| Base for N-alkylation | K₂CO₃, Cs₂CO₃, Et₃N | K₂CO₃ | Affects reaction rate and yield |
| Solvent for coupling | DMF, DCM, Dioxane | DMF | Influences solubility and reaction rate |
| Coupling reagent | EDC/HOBt, HATU, PyBOP | EDC/HOBt | Impacts activation efficiency |
| Reaction time | 4-48 hours | 12-24 hours | Balances conversion and side reactions |
| Purification method | Column, crystallization | Both | Determines final purity |
Yield Comparison Across Methods
Table 2: Comparative Yields of Different Synthetic Approaches (Based on Similar Compounds)
| Synthetic Method | Expected Yield Range | Purification Challenge | Scalability |
|---|---|---|---|
| Method 1: Sequential | 45-65% | Medium | Good |
| Method 2: Convergent | 55-75% | Low | Excellent |
| Method 3: Thiadiazole-First | 40-60% | High | Limited |
The convergent approach (Method 2) typically offers the highest overall yield, with better scalability due to the milder reaction conditions and fewer steps with reactive intermediates.
Analytical Characterization
Spectroscopic Analysis
Based on similar compounds, the target molecule would exhibit characteristic spectroscopic features:
FTIR Spectroscopy
Key absorption bands:
- N-H stretching: 3280-3370 cm⁻¹
- C=O stretching (amide): 1700-1710 cm⁻¹
- C=N stretching (thiadiazole): 1550-1570 cm⁻¹
- C-Br stretching: 720-750 cm⁻¹
- C-O-C stretching (methoxy): 1080-1120 cm⁻¹
¹H NMR Spectroscopy
Expected chemical shifts:
- Indole aromatic protons: 7.0-8.0 ppm (complex pattern)
- -CH₂- (acetamide bridge): 4.8-5.2 ppm (singlet, 2H)
- -OCH₃ (methoxy group): 3.3-3.5 ppm (singlet, 3H)
- -CH₂O- (methoxymethyl): 4.3-4.5 ppm (singlet, 2H)
¹³C NMR Spectroscopy
Expected chemical shifts:
- C=O (amide): 165-170 ppm
- Thiadiazole carbons: 150-165 ppm
- Indole aromatic carbons: 110-140 ppm
- -CH₂- (acetamide bridge): 45-50 ppm
- -OCH₃ (methoxy): 55-60 ppm
- -CH₂O- (methoxymethyl): 65-70 ppm
Purity Assessment
Purity analysis can be conducted using:
- High-Performance Liquid Chromatography (HPLC)
- Thin-Layer Chromatography (TLC)
- Melting point determination
- Elemental analysis
Challenges and Considerations
Regiochemistry Control
One of the key challenges in the synthesis is ensuring correct bromination at position 6 of the indole ring. Alternative methods may include:
- Starting with a pre-brominated indole derivative
- Using directing groups to enhance regioselectivity
- Employing protecting group strategies to block undesired reaction sites
Stability Considerations
The target compound contains multiple functional groups with different reactivity profiles:
- The indole nitrogen is susceptible to protonation and oxidation
- The thiadiazole ring may hydrolyze under strongly acidic or basic conditions
- The acetamide linkage can undergo hydrolysis at extreme pH values
Storage recommendations include:
- Storage under inert atmosphere (nitrogen or argon)
- Temperature control (2-8°C)
- Protection from light and moisture
Scale-Up Considerations
For scale-up synthesis, several modifications to the laboratory procedures are recommended:
- Replacement of hazardous reagents (POCl₃, chloroacetyl chloride) with safer alternatives where possible
- Implementation of continuous flow chemistry for exothermic steps
- Optimization of solvent volumes and concentration ranges
- Development of in-process controls for critical parameters
Table 3: Scale-Up Recommendations
| Process Step | Laboratory Scale | Pilot Scale Adaptation | Industrial Scale Adaptation |
|---|---|---|---|
| Bromination | NBS in DCM | NBS in safer solvents | Br₂/Fe catalyst systems |
| N-alkylation | ClCH₂COCl | BrCH₂COOEt followed by hydrolysis | Continuous flow alkylation |
| Thiadiazole formation | POCl₃ cyclization | Microwave-assisted cyclization | Continuous flow cyclization |
| Final coupling | EDC/HOBt in DMF | T3P or HATU in 2-MeTHF | Solid-phase coupling |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can target the thiadiazole ring, using agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug discovery programs.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure may impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The indole moiety could engage in π-π stacking interactions with aromatic amino acids in proteins, while the thiadiazole ring could form hydrogen bonds or coordinate with metal ions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
a) Indole vs. Indazole Derivatives
- Target Compound : 6-Bromoindole core with acetamide-thiadiazole linkage.
- Analog : N-(5-Bromo-1-trityl-1H-indazol-3-yl)-2-(4-ethoxyphenyl)acetamide () uses an indazole core (additional nitrogen at position 2) with a 4-ethoxyphenyl substituent.
- Key Differences: Indazole’s extra nitrogen may enhance hydrogen bonding but reduces aromaticity compared to indole.
b) Thiadiazole vs. Thiazole/Oxadiazole Derivatives
- Target Compound : 1,3,4-Thiadiazole with methoxymethyl at position 5.
- Analog : 2-(6-Bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide () replaces thiadiazole with thiazole, lacking the methoxymethyl group.
- Key Differences :
- Oxadiazole Analogs : Compounds like 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () feature sulfanyl linkages. Oxadiazoles are more electron-deficient, which might alter binding specificity in enzyme inhibition .
Substituent Effects
a) Bromine Position and Halogen Bonding
- Target Compound : Bromine at indole position 6.
- Analog : 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole () places bromine on a fused imidazo-thiadiazole system.
- Impact : Bromine’s position influences steric accessibility for target binding. The target’s indole bromine is spatially distinct from fused systems, allowing tailored interactions .
b) Methoxymethyl vs. Aryl Substituents
- Target Compound : Methoxymethyl on thiadiazole improves hydrophilicity.
- Analog : N-(5-Bromo-1H-benzo[d]imidazol-2-yl) acetamide derivatives () use aryl boronic acids for N-arylation, leading to lipophilic substituents.
- Impact : Methoxymethyl may enhance membrane permeability compared to bulky aryl groups, balancing solubility and bioavailability .
Anti-Proliferative Activity
Solubility and Bioavailability
- Target Compound : Methoxymethyl group likely increases aqueous solubility (clogP ~2.5 estimated) compared to ethoxyphenyl analogs (clogP ~4.0).
Data Tables
Table 1: Structural and Functional Comparison
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including bromination of the indole ring, followed by coupling with a functionalized thiadiazole scaffold. For example, analogous procedures in (e.g., General Procedure F) use bromo/iodo acetamide intermediates in solvent systems like ethyl acetate/petroleum ether for purification . The thiadiazole moiety may require cyclization or condensation steps, as seen in , where ω-bromoacetophenone reacts with 2-amino-5-bromo-1,3,4-thiadiazole to form fused heterocycles .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm substituent positions (e.g., bromine on indole, methoxymethyl on thiadiazole) and stereochemistry (E-configuration of the thiadiazole-ylidene group). and highlight δ values for aromatic protons and carbonyl groups .
- Mass Spectrometry (MS) : For molecular weight validation (e.g., HRMS in for similar triazole-acetamide derivatives) .
- IR Spectroscopy : To identify functional groups like C=O (1670–1700 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .
Q. How can researchers optimize reaction yields during synthesis?
- Methodological Answer : Yield optimization often depends on solvent choice, catalyst loading, and temperature. For instance, achieved 71–86% yields using ethyl acetate/petroleum ether mixtures for crystallization . Copper-catalyzed cycloadditions (e.g., ) or KI-assisted alkylation () can improve efficiency in heterocycle formation .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural validation?
- Methodological Answer : Discrepancies may arise from tautomerism (e.g., thiadiazole-ylidene E/Z isomerism) or solvent effects. Use variable-temperature NMR or deuterated solvents to stabilize conformers. Cross-validate with computational tools (e.g., DFT calculations for predicting chemical shifts) and compare with literature analogs in or 15 .
Q. What strategies are effective for designing derivatives with enhanced bioactivity?
- Methodological Answer : Focus on modular substitutions:
- Indole Ring : Replace bromine with electron-withdrawing groups (e.g., nitro) to modulate electronic properties, as in for indazole derivatives .
- Thiadiazole Core : Introduce alkyl/aryl groups at the methoxymethyl position (e.g., via Pd-catalyzed cross-coupling, ) to alter hydrophobicity .
- Acetamide Linker : Explore S-alkylation () or hydrazone formation ( ) to diversify pharmacophores .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., enzymes or receptors). demonstrates docking poses for triazole-thiadiazole hybrids, highlighting hydrogen bonding with active sites . Pair with MD simulations to assess binding stability and free-energy calculations (e.g., MM-GBSA) for affinity ranking.
Q. What experimental approaches address low solubility in biological assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).
- Prodrug Design : Modify the methoxymethyl group () to enhance aqueous solubility via PEGylation or salt formation .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles, as described for similar indole derivatives in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
